4-(4-Isopropoxybenzoyl)quinoline; 97%
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-(4-Isopropoxybenzoyl)quinoline, involves various methods. One approach includes a Co (III)-catalyzed enaminone-directed C-H coupling with dioxazolones and subsequent deacylation of an installed amide group . Another method involves a Cu (I)-catalyzed direct cyclization of readily available primary anilines and alkynes .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, they may undergo a one-pot sequential multi-step oxidative dehydrogenative coupling of 2-aminobenzyl alcohol with various aromatic ketones to give high yields of quinolines up to 97% .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Safety And Hazards
properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMFEITXUDKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxybenzoyl)quinoline |
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